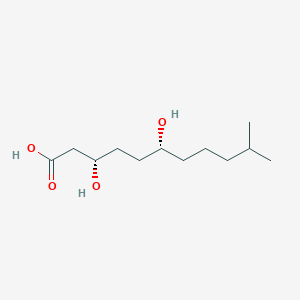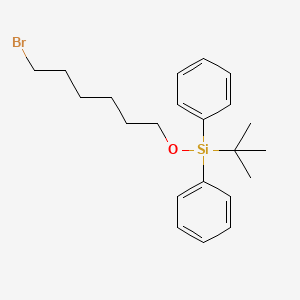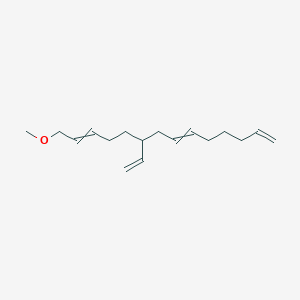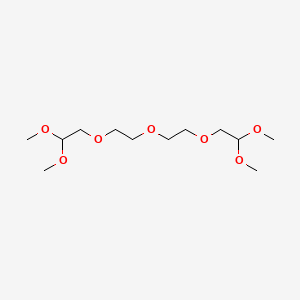
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, aprotic solvent with a high boiling point and low volatility . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted ethers .
Aplicaciones Científicas De Investigación
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane involves its ability to act as a Lewis base, forming complexes with various metal ions. This property allows it to selectively absorb acid gases and facilitate various chemical reactions. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol dimethyl ether (diglyme): Similar in structure but with two ethylene glycol units.
Triethylene glycol dimethyl ether (triglyme): Contains three ethylene glycol units.
Polyethylene glycol dimethyl ether (PEGDME): A polymeric form with multiple ethylene glycol units.
Uniqueness
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane is unique due to its optimal balance of molecular weight, boiling point, and solubility properties. This makes it particularly suitable for applications requiring a stable, high-boiling solvent with low volatility .
Propiedades
Número CAS |
144118-89-8 |
|---|---|
Fórmula molecular |
C12H26O7 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
2-[2-[2-(2,2-dimethoxyethoxy)ethoxy]ethoxy]-1,1-dimethoxyethane |
InChI |
InChI=1S/C12H26O7/c1-13-11(14-2)9-18-7-5-17-6-8-19-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
HSBNFUAHEOFFPN-UHFFFAOYSA-N |
SMILES canónico |
COC(COCCOCCOCC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


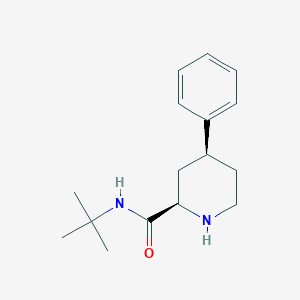
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
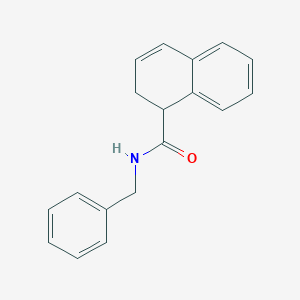
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
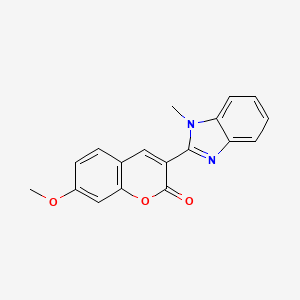
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

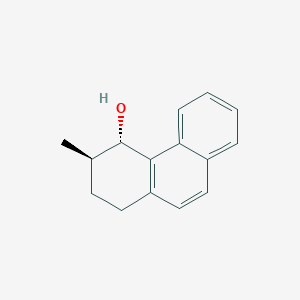
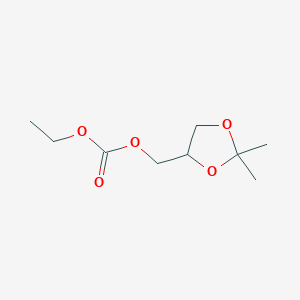
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

